Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of CAS 148240-65-7
Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of CAS 148240-65-7
Executive Summary
In the realm of asymmetric synthesis, chiral 1,2-diamines are privileged scaffolds. Among them, (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine (CAS 148240-65-7) stands out as a highly specialized ligand. Structurally derived from the classic 1,2-diphenylethylenediamine (DPEN), this derivative incorporates ortho-methoxy groups on the aromatic rings[1]. As an Application Scientist, I have observed that while these methoxy groups introduce severe steric bulk and limit solubility in non-polar media, they provide unparalleled enantio-discrimination in niche asymmetric transformations, such as the hydrosilylation of acetophenones and transfer hydrogenation of challenging prochiral substrates[1][2].
Physicochemical Profiling
Understanding the physical properties of CAS 148240-65-7 is critical for solvent selection and reaction design. The compound is a solid at room temperature and requires storage under an inert atmosphere at 2-8°C to prevent oxidative degradation of the amine functionalities[3].
| Property | Value |
| Chemical Name | (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine |
| CAS Number | 148240-65-7 |
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol [3] |
| Melting Point | 133−134 °C (Derivative dependent)[4] / 141.80 °C (Calc)[5] |
| Density (Calculated) | 1.1 ± 0.1 g/cm³[5] |
| Refractive Index (Calculated) | 1.588[5] |
| Purity Standard | ≥ 97% to 98% (Enantiopure)[6] |
Structural Rationale & Mechanistic Causality
The transition from standard DPEN to the ortho-methoxy derivative fundamentally alters the coordination chemistry and catalytic transition state. The causality behind selecting this ligand over cheaper alternatives lies in two mechanistic pillars:
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Steric Shielding : The ortho-methoxy groups create a highly restricted chiral pocket[1]. When coordinated to a transition metal (e.g., Ru, Rh, or Ir), the rotation of the aromatic rings is hindered. This rigidity forces incoming substrates into a single trajectory, significantly amplifying the enantiomeric excess (ee) during catalysis.
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Hemilabile O-Donor Coordination : Unlike the purely hydrophobic phenyl rings of DPEN, the methoxy oxygens possess lone pairs that can transiently coordinate to the metal center. This "hemilability" stabilizes coordinatively unsaturated metal intermediates during the catalytic cycle, preventing catalyst deactivation while remaining labile enough to be displaced by the incoming substrate.
Logic model of (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine coordination.
Synthesis and Chiral Resolution Protocol
The preparation of vicinal diamines often proceeds via the reductive coupling of imines[4]. To ensure a self-validating workflow, the following protocol outlines the synthesis and resolution of the racemic mixture into the desired (1S,2S) enantiomer.
Step 1: Imine Condensation
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React 2-methoxybenzaldehyde with aqueous ammonia to form the corresponding diimine.
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Validation: Monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹) via FTIR.
Step 2: Reductive Coupling
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Subject the imine to parallel electrosynthesis or standard zinc-mediated reduction to yield the racemic dl-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine[4].
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Validation: Confirm the mass via HRMS (M+H calculated for C16H20N2O2) and check for the characteristic benzylic methine protons via ¹H NMR[4].
Step 3: Chiral Resolution
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Dissolve the racemic diamine in hot methanol and add exactly 1.0 equivalent of L-(+)-tartaric acid.
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Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (1S,2S)-enantiomer will selectively crystallize.
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Validation: Treat a small aliquot of the crystals with 1M NaOH, extract with dichloromethane, and measure the optical rotation. Compare against literature values to confirm enantiopurity (>99% ee).
Application Protocol: Asymmetric Transfer Hydrogenation (ATH)
CAS 148240-65-7 is highly effective in the ATH of aromatic ketones[2]. The protocol below describes a self-validating system for Ru-catalyzed ATH.
Reagents & Equipment:
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Precatalyst: [RuCl₂(p-cymene)]₂
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Ligand: (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine
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Solvent/Hydrogen Source: Anhydrous Isopropanol (i-PrOH)
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Base: Potassium hydroxide (KOH, 0.1 M in i-PrOH)
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Substrate: Acetophenone
Step-by-Step Methodology:
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Catalyst Pre-formation : In a Schlenk flask under argon, combine[RuCl₂(p-cymene)]₂ (0.025 mmol) and the chiral ligand (0.055 mmol) in 5 mL of anhydrous i-PrOH. Stir at 80 °C for 1 hour.
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Validation: The suspension will dissolve, and the solution will transition from orange to a deep, homogeneous red, indicating successful N,N'-chelation.
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Base Activation : Cool the mixture to 40 °C. Add 1.0 mL of the 0.1 M KOH solution. Stir for 15 minutes to generate the active ruthenium-hydride species.
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Substrate Addition : Inject acetophenone (5.0 mmol) into the activated catalyst solution.
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Reaction Monitoring : Maintain the temperature at 40 °C. Take 50 µL aliquots every 2 hours, filter through a short silica plug (eluting with ethyl acetate), and analyze via GC.
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Validation: The reaction is complete when the starting material peak on the GC trace is <1%.
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Workup & Chiral Analysis : Quench the reaction by exposing it to air. Evaporate the solvent, extract with diethyl ether, and wash with brine. Analyze the purified product via Chiral HPLC.
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Validation: Run a racemic standard of 1-phenylethanol on the Chiral HPLC first to establish baseline separation of the (R) and (S) enantiomers. The reaction sample should show a single dominant peak corresponding to the (S)-alcohol.
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Step-by-step workflow for Ru-catalyzed asymmetric transfer hydrogenation.
References
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Sigma-Aldrich. "(S,S)-1,2-Bis(2-methoxyphenyl)-1,2-ethanediamine". Available at:
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Ambeed. "CAS No. 148240-65-7 Specifications". Available at: 3
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ChemBlink. "CAS # 148240-65-7, (1S,2S)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine". Available at: 5
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Benchchem. "(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine". Available at: 1
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Molaid. "(1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diamine". Available at:2
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ACS Combinatorial Science. "Parallel Electrosynthesis of 1,2-Diamines". Available at: 4
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ChemWhat. "1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine, min. 97% CAS#: 148240-65-7". Available at:6
Sources
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